molecular formula C25H24N2O3S B2849263 3-(4-ETHYLBENZENESULFONYL)-N-(3-METHOXYPHENYL)-6-METHYLQUINOLIN-4-AMINE CAS No. 902914-98-1

3-(4-ETHYLBENZENESULFONYL)-N-(3-METHOXYPHENYL)-6-METHYLQUINOLIN-4-AMINE

Cat. No.: B2849263
CAS No.: 902914-98-1
M. Wt: 432.54
InChI Key: WHFAHAKJZSYHEU-UHFFFAOYSA-N
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Description

3-(4-ETHYLBENZENESULFONYL)-N-(3-METHOXYPHENYL)-6-METHYLQUINOLIN-4-AMINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with ethylphenylsulfonyl and methoxyphenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ETHYLBENZENESULFONYL)-N-(3-METHOXYPHENYL)-6-METHYLQUINOLIN-4-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides and a base such as pyridine or triethylamine.

    Substitution with Ethylphenyl and Methoxyphenyl Groups: The final steps involve the substitution reactions to introduce the ethylphenyl and methoxyphenyl groups onto the quinoline core. This can be achieved through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-ETHYLBENZENESULFONYL)-N-(3-METHOXYPHENYL)-6-METHYLQUINOLIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

3-(4-ETHYLBENZENESULFONYL)-N-(3-METHOXYPHENYL)-6-METHYLQUINOLIN-4-AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(4-ETHYLBENZENESULFONYL)-N-(3-METHOXYPHENYL)-6-METHYLQUINOLIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-ethylphenyl)sulfonyl)-N-(3-methoxyphenyl)-6-methylquinolin-2-amine
  • 3-((4-methylphenyl)sulfonyl)-N-(3-methoxyphenyl)-6-methylquinolin-4-amine
  • 3-((4-ethylphenyl)sulfonyl)-N-(4-methoxyphenyl)-6-methylquinolin-4-amine

Uniqueness

The uniqueness of 3-(4-ETHYLBENZENESULFONYL)-N-(3-METHOXYPHENYL)-6-METHYLQUINOLIN-4-AMINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

3-(4-ethylphenyl)sulfonyl-N-(3-methoxyphenyl)-6-methylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S/c1-4-18-9-11-21(12-10-18)31(28,29)24-16-26-23-13-8-17(2)14-22(23)25(24)27-19-6-5-7-20(15-19)30-3/h5-16H,4H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFAHAKJZSYHEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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